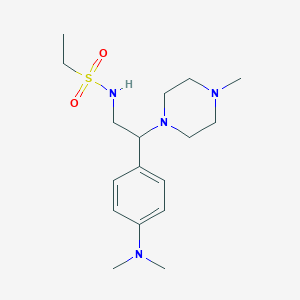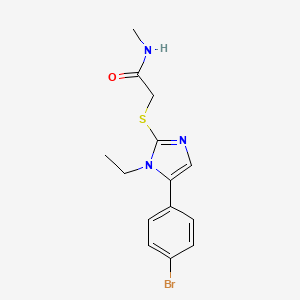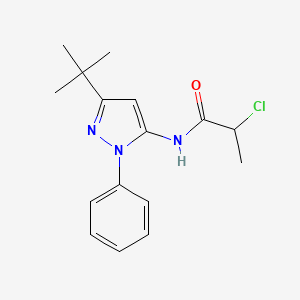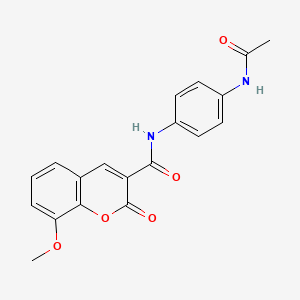![molecular formula C13H10N4O2S B2487823 6-((2-oxo-2-phenylethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 152422-99-6](/img/structure/B2487823.png)
6-((2-oxo-2-phenylethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives involves catalytic methods using heteropolyacids, such as H14[NaP5W29MoO110] and H3PMo12O40, which facilitate reactions with high yields (Heravi et al., 2007). Additionally, a novel synthetic route involving tandem aza-Wittig and annulation reactions has been developed for the efficient synthesis of related pyrazolo[3,4-d]pyrimidin-4-one derivatives (Luo et al., 2017).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been confirmed through various spectroscopic techniques, including IR, 1H NMR, 13C NMR, LC-MS, and elemental analysis. These analytical methods provide detailed insights into the molecular architecture and the nature of substitutions on the pyrazolopyrimidine core, which are crucial for understanding the compound's chemical behavior (Luo et al., 2017).
Chemical Reactions and Properties
Pyrazolo[3,4-d]pyrimidin-4(5H)-ones undergo various chemical reactions, including catalytic synthesis, which is significantly enhanced by the use of nanocatalysts such as acidic cesium salt of Preyssler nanoparticles. This catalysis not only improves the efficiency of the synthesis process but also contributes to the green chemistry approach by being recyclable (Bamoharram et al., 2014).
Scientific Research Applications
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines, including compounds structurally related to 6-((2-oxo-2-phenylethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, have been studied for their adenosine receptor affinity. These compounds exhibit antagonist activity at the A1 adenosine receptor, showing greater potency than theophylline, a known adenosine receptor antagonist. This suggests potential applications in the development of therapeutic agents targeting adenosine receptors (Quinn, Scammells, & Tucker, 1991).
Antimicrobial Activity
Research into pyrazolo[3,4-d]pyrimidine derivatives has also uncovered their antimicrobial properties. A study synthesized various 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives and found that some compounds exhibited moderate to outstanding antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. This indicates the potential for these compounds to serve as leads in the development of new antimicrobial agents (El-sayed, Ibrahim, Soltan, & Abo-Kul, 2017).
Anticancer Activity
The anticancer activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been evaluated, with several compounds displaying potent inhibitory effects on cancer cell lines, such as MCF-7 human breast adenocarcinoma. These findings highlight the potential of these compounds in cancer therapy, particularly those with significant inhibitory concentrations, indicating strong anticancer activity (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Insecticidal and Antibacterial Potential
Pyrimidine linked pyrazol-3-yl amines derived from pyrazolo[3,4-d]pyrimidines have been explored for their insecticidal and antibacterial potential. These compounds have shown promising results in evaluations against Pseudococcidae insects and selected microorganisms, indicating their potential utility in developing new insecticidal and antibacterial agents (Deohate & Palaspagar, 2020).
Novel Heterocyclic Compound Synthesis
Studies have also focused on the synthesis of novel heterocyclic compounds containing the sulfonamido moiety with pyrazolo[3,4-d]pyrimidine derivatives. These compounds have demonstrated high antibacterial activity, further underscoring the broad applicability of pyrazolo[3,4-d]pyrimidine derivatives in medicinal chemistry (Azab, Youssef, & El-Bordany, 2013).
Future Directions
The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating of physiologically active molecules and thus determines the need to develop new effective method for their synthesis . Despite decades worth of search for bioactive agents among compounds with pyrimidine moiety, their potential is still not exhausted .
properties
IUPAC Name |
6-phenacylsulfanyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c18-10(8-4-2-1-3-5-8)7-20-13-15-11-9(6-14-17-11)12(19)16-13/h1-6H,7H2,(H2,14,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITWIBZFJNRCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=NN3)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((2-oxo-2-phenylethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (3aS,9bS)-2-benzyl-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2487740.png)
![N-[2-(diethylcarbamoyl)phenyl]-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2487741.png)

![8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2487744.png)


![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2487751.png)

![3-cyclohexyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide](/img/structure/B2487753.png)
![N-(4-chlorophenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2487754.png)


![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(5-methylthiophen-2-yl)propanamide;hydrochloride](/img/structure/B2487762.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2487763.png)